tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-indolecarboxylate: Similar structure but lacks the formyl and methoxy groups.
Tert-butyl 3-formyl-6-methyl-1H-indole-1-carboxylate: Similar structure with a methyl group instead of a methoxy group.
Tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate: Similar structure with an iodine atom instead of a formyl group.
Uniqueness
Tert-butyl 2-(3-formyl-5-methoxy-1H-indol-1-yl)acetate is unique due to the presence of both formyl and methoxy groups on the indole ring. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl 2-(3-formyl-5-methoxyindol-1-yl)acetate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)9-17-8-11(10-18)13-7-12(20-4)5-6-14(13)17/h5-8,10H,9H2,1-4H3 |
InChI Key |
MCSUVHPKUDRCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=C1C=CC(=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.